molecular formula C10H7BrClNO B8527137 7-Bromo-4-chloro-6-methoxyquinoline

7-Bromo-4-chloro-6-methoxyquinoline

Cat. No. B8527137
M. Wt: 272.52 g/mol
InChI Key: PSRLPSMDTNBOJC-UHFFFAOYSA-N
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Patent
US09012443B2

Procedure details

To a flask charged with 7-bromo-6-methoxyquinolin-4-ol (0.595 g, 2.342 mmol) was added Acetonitrile (11.71 ml) and POCl3 (0.229 ml, 2.459 mmol) and the resulting suspension heated to 90° C. for 2.5 hr affording a brown solution and near complete conversion to desired product. The mixture was added to a cooled solution of sat. aq. NaHCO3 and extracted with EtOAc (2×). The combined organics were dried with Na2SO4, filtered, and dried under reduced pressure. The organic phase was dried under reduced pressure and purified with an 40 g HP silicycle column ramping EtOAc in heptane (0-50%, 10% DCM throughout) affording isomer separation, both obtained as white solids. NMR indicated that the first eluting peak was the desired isomer, obtained as an off-white solid 7-bromo-4-chloro-6-methoxyquinoline (0.240 g, 0.881 mmol, 37.6% yield). The second peak (looked like about 60:40 ratio of product 1 to 2 by MPLC trace) was not isolated. 1H NMR (400 MHz, CHLOROFORM-d) δ=8.66 (d, J=4.7 Hz, 1H), 8.38 (s, 1H), 7.49 (d, J=4.7 Hz, 1H), 7.47 (s, 1H), 4.08 (s, 3H). m/z (ESI) 272.1 (M+H)+.
Quantity
0.595 g
Type
reactant
Reaction Step One
Name
Quantity
0.229 mL
Type
reactant
Reaction Step Two
Quantity
11.71 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](O)=[CH:7][CH:8]=[N:9]2)=[CH:4][C:3]=1[O:13][CH3:14].O=P(Cl)(Cl)[Cl:17]>C(#N)C>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([Cl:17])=[CH:7][CH:8]=[N:9]2)=[CH:4][C:3]=1[O:13][CH3:14]

Inputs

Step One
Name
Quantity
0.595 g
Type
reactant
Smiles
BrC1=C(C=C2C(=CC=NC2=C1)O)OC
Step Two
Name
Quantity
0.229 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
11.71 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
affording a brown solution

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C2C(=CC=NC2=C1)Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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